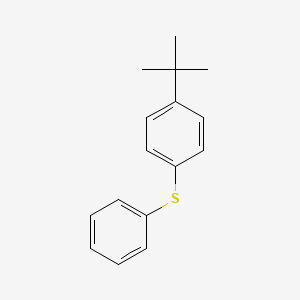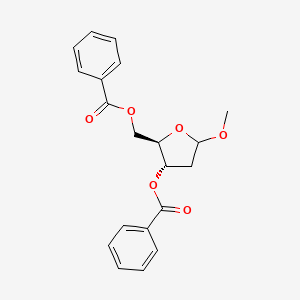
Deaminoethyl Fluvoxamine β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deaminoethyl Fluvoxamine β-D-Glucuronide (DFBG) is a novel compound that has recently been developed as a potential therapeutic agent for the treatment of major depressive disorder (MDD). DFBG is a derivative of the antidepressant fluvoxamine, and is believed to act as a serotonin reuptake inhibitor (SSRI), which is the most commonly prescribed class of antidepressants. DFBG has been shown to have a high affinity for the serotonin transporter (SERT) and is thought to be more potent than fluvoxamine in its antidepressant effects. In addition to its potential use in the treatment of MDD, DFBG has also been studied for its potential applications in the field of neuroscience research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of Deaminoethyl Fluvoxamine β-D-Glucuronide involves the conversion of Fluvoxamine to its glucuronide derivative followed by the removal of the aminoethyl group.
Starting Materials
Fluvoxamine, Glucuronic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH4), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Methanol, Acetone, Diethyl ethe
Reaction
Fluvoxamine is reacted with glucuronic acid in the presence of DCC, DMAP, and TEA to form Fluvoxamine β-D-Glucuronide., The aminoethyl group of Fluvoxamine β-D-Glucuronide is then removed by reacting it with ethyl chloroformate and TEA to form Deaminoethyl Fluvoxamine β-D-Glucuronide., The product is then purified by precipitation with NaBH4 and acidification with HCl followed by neutralization with NaOH., The final product is obtained by recrystallization from methanol, acetone, and diethyl ether.
作用机制
Deaminoethyl Fluvoxamine β-D-Glucuronide is believed to act as a serotonin reuptake inhibitor (SSRI). This means that it binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the amount of serotonin available in the synaptic cleft, which increases the activity of serotonin receptors in the postsynaptic neuron. This ultimately leads to the antidepressant effects of Deaminoethyl Fluvoxamine β-D-Glucuronide.
生化和生理效应
Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant effects. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are believed to be involved in the regulation of mood and behavior. Finally, Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have an anxiolytic effect, which is thought to be due to its ability to block the reuptake of serotonin.
实验室实验的优点和局限性
Deaminoethyl Fluvoxamine β-D-Glucuronide has been used in a variety of laboratory experiments exploring the role of serotonin in the brain. One of the main advantages of using Deaminoethyl Fluvoxamine β-D-Glucuronide in these experiments is its potency as an SSRI. Deaminoethyl Fluvoxamine β-D-Glucuronide has a high affinity for the serotonin transporter (SERT) and is believed to be more potent than fluvoxamine in its antidepressant effects. However, one of the main limitations of using Deaminoethyl Fluvoxamine β-D-Glucuronide in laboratory experiments is its lack of specificity. Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to interact with other serotonin receptors, which could potentially lead to inaccurate or misleading results.
未来方向
There are a number of potential future directions for research on Deaminoethyl Fluvoxamine β-D-Glucuronide. One area of research that could be explored is the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as an adjunctive therapy. This would involve combining Deaminoethyl Fluvoxamine β-D-Glucuronide with other medications or therapies to enhance its antidepressant effects. Another area of research that could be explored is the use of Deaminoethyl Fluvoxamine β-D-Glucuronide in the treatment of other psychiatric disorders, such as anxiety disorders and bipolar disorder. Finally, further research could be conducted to explore the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as a neuroprotective agent, as it has been shown to have neuroprotective effects in animal models.
科学研究应用
Deaminoethyl Fluvoxamine β-D-Glucuronide has been studied for its potential applications in the field of neuroscience research. It has been shown to be a potent inhibitor of the serotonin transporter (SERT), and thus has been used in a variety of studies exploring the role of serotonin in the brain. For example, Deaminoethyl Fluvoxamine β-D-Glucuronide has been used to investigate the role of serotonin in the regulation of anxiety and depression-like behaviors in animal models. It has also been used to study the effects of serotonin on learning and memory, as well as its role in the regulation of appetite.
属性
CAS 编号 |
89035-93-8 |
|---|---|
产品名称 |
Deaminoethyl Fluvoxamine β-D-Glucuronide |
分子式 |
C₁₉H₂₄F₃NO₈ |
分子量 |
451.39 |
同义词 |
1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





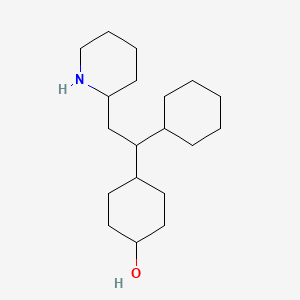
![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

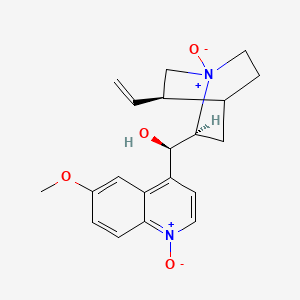
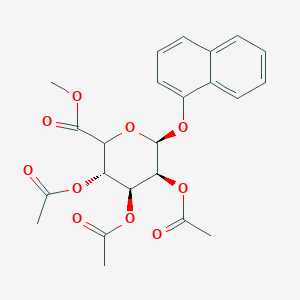

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
